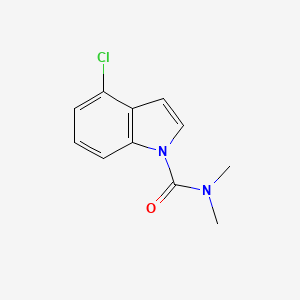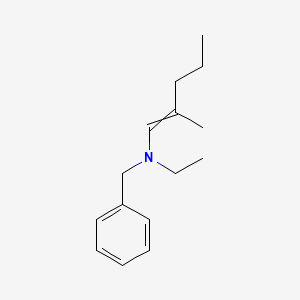
4-(2,2-Diphenylethenyl)-N-(4-ethenylphenyl)-N-phenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Diphenylethenyl)-N-(4-ethenylphenyl)-N-phenylaniline is an organic compound that belongs to the class of aromatic amines This compound is characterized by its complex structure, which includes multiple phenyl groups and ethenyl linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Diphenylethenyl)-N-(4-ethenylphenyl)-N-phenylaniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Diphenylethenyl Intermediate: This step involves the reaction of benzaldehyde with acetophenone in the presence of a base to form 1,1-diphenylethylene.
Amination Reaction: The diphenylethenyl intermediate is then reacted with aniline derivatives under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2-Diphenylethenyl)-N-(4-ethenylphenyl)-N-phenylaniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
4-(2,2-Diphenylethenyl)-N-(4-ethenylphenyl)-N-phenylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 4-(2,2-Diphenylethenyl)-N-(4-ethenylphenyl)-N-phenylaniline involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress response and apoptosis regulation.
Comparación Con Compuestos Similares
Similar Compounds
4-(2,2-Diphenylethenyl)-N-phenylaniline: Lacks the ethenylphenyl group, resulting in different chemical properties.
N-(4-ethenylphenyl)-N-phenylaniline: Lacks the diphenylethenyl group, affecting its reactivity and applications.
Uniqueness
4-(2,2-Diphenylethenyl)-N-(4-ethenylphenyl)-N-phenylaniline is unique due to the presence of both diphenylethenyl and ethenylphenyl groups. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry.
Propiedades
Número CAS |
817185-85-6 |
|---|---|
Fórmula molecular |
C34H27N |
Peso molecular |
449.6 g/mol |
Nombre IUPAC |
N-[4-(2,2-diphenylethenyl)phenyl]-4-ethenyl-N-phenylaniline |
InChI |
InChI=1S/C34H27N/c1-2-27-18-22-32(23-19-27)35(31-16-10-5-11-17-31)33-24-20-28(21-25-33)26-34(29-12-6-3-7-13-29)30-14-8-4-9-15-30/h2-26H,1H2 |
Clave InChI |
RKEKWUNGPFDXBW-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



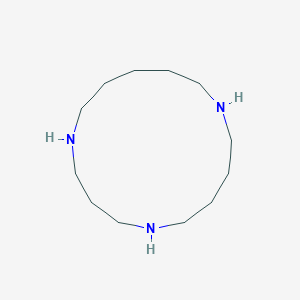
![2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole](/img/structure/B12524355.png)
![1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12524358.png)

![(1S,2S,3R,5S)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B12524368.png)
![Ethanone, 1-[2-(butylseleno)-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B12524373.png)
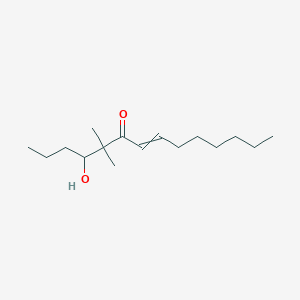
![1-{2-(Benzyloxy)-4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B12524384.png)

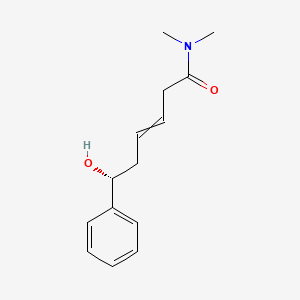
![2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole](/img/structure/B12524395.png)
